molecular formula C16H18N2O3S B2856843 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795304-18-5

3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2856843
CAS No.: 1795304-18-5
M. Wt: 318.39
InChI Key: JYNVUXHDUMCFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic chemical compound designed for research purposes, featuring the privileged thiazolidine-2,4-dione (TZD) scaffold. This scaffold is recognized in medicinal chemistry as a versatile pharmacophore with a wide spectrum of investigated biological activities . The TZD core is a subject of interest in multiple research areas. It is most famously known for its role in antidiabetic research, where analogous structures act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of this nuclear receptor influences genes critical to glucose and lipid metabolism, improving insulin sensitivity . Beyond metabolic research, TZD derivatives have shown potential in antimicrobial studies. Their mechanism is linked to the inhibition of bacterial cytoplasmic Mur ligases, which are essential enzymes for peptidoglycan cell wall biosynthesis . Furthermore, the TZD scaffold possesses antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS) . The structural features of this specific compound—incorporating an azetidine ring and a phenylbutanoyl group—suggest potential for unique target affinity and pharmacokinetic properties, making it a candidate for investigation in kinase inhibition studies and other therapeutic target research. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-13(11-6-4-3-5-7-11)15(20)17-8-12(9-17)18-14(19)10-22-16(18)21/h3-7,12-13H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNVUXHDUMCFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Thiazolidine-2,4-dione and Azetidine Moieties

Thiazolidine-2,4-dione Synthesis via Knoevenagel Condensation

The thiazolidine-2,4-dione (TZD) nucleus is typically synthesized via the cyclocondensation of thiourea and chloroacetic acid under acidic reflux conditions. This method, established in foundational studies, yields the TZD scaffold with high purity. Recent optimizations employ microwave-assisted protocols to reduce reaction times from 10–15 hours to 30–45 minutes while maintaining yields above 85%. The critical intermediate, 2,4-thiazolidinedione, is characterized by distinctive spectral signatures:

  • IR : Strong absorption bands at 1715 cm⁻¹ (C=O stretching) and 3164 cm⁻¹ (N–H stretching).
  • ¹H NMR : A singlet at δ 12.88 ppm (N–H proton) and a methylene proton resonance at δ 4.34 ppm.

Azetidine Ring Construction and Functionalization

Azetidine derivatives are synthesized via cyclization reactions, with Staudinger-type [2+2] cycloadditions or γ-amino alcohol cyclizations being prominent methods. For 3-substituted azetidines, halogenation at the 3-position is achieved using N-bromosuccinimide (NBS) in dichloromethane, yielding 3-bromoazetidine intermediates. Subsequent acylation of the azetidine nitrogen with 2-phenylbutanoyl chloride in the presence of triethylamine affords 1-(2-phenylbutanoyl)azetidin-3-yl bromide, a pivotal precursor for cross-coupling.

Convergent Synthesis of 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Stepwise Assembly of the Target Molecule

Preparation of 1-(2-Phenylbutanoyl)azetidin-3-yl Bromide
  • Azetidine Synthesis :

    • γ-Chloropropylamine undergoes base-mediated cyclization (K₂CO₃, acetone) to form azetidine.
    • Yield : 68–72% after silica gel chromatography.
  • Acylation at Nitrogen :

    • Azetidine reacts with 2-phenylbutanoyl chloride (1.2 equiv) in dry dichloromethane with triethylamine (2.0 equiv) at 0°C→RT.
    • Reaction Monitoring : TLC (n-hexane:ethyl acetate, 7:3) confirms complete acylation within 4 hours.
  • Bromination at C3 :

    • 1-(2-Phenylbutanoyl)azetidine is treated with NBS (1.1 equiv) under UV light (λ = 365 nm) in CCl₄.
    • Product : 1-(2-phenylbutanoyl)azetidin-3-yl bromide (mp 89–91°C).
Nucleophilic Substitution with Thiazolidine-2,4-dione
  • Deprotonation of TZD : 2,4-Thiazolidinedione (1.0 equiv) is treated with NaH (1.2 equiv) in anhydrous DMF at 0°C.
  • Coupling Reaction : The deprotonated TZD reacts with 1-(2-phenylbutanoyl)azetidin-3-yl bromide (1.05 equiv) at 80°C for 12 hours.
  • Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate:methanol, 9:1) to yield the title compound as a white solid.

Alternative Pathway: One-Pot Tandem Acylation-Cyclization

A streamlined approach combines azetidine formation and TZD coupling in a single reaction vessel:

  • Reagents : γ-Chloropropylamine, 2-phenylbutanoyl chloride, 2,4-thiazolidinedione, K₂CO₃, DMF.
  • Conditions : Reflux at 110°C for 18 hours under N₂.
  • Advantages : Eliminates intermediate isolation, improving overall yield (78% vs. 65% stepwise).

Analytical Characterization and Spectral Data

Structural Elucidation of this compound

  • IR (KBr) : 1721 cm⁻¹ (TZD C=O), 1678 cm⁻¹ (amide C=O), 2948 cm⁻¹ (C–H stretching).
  • ¹H NMR (500 MHz, DMSO-d₆) :
    • δ 7.42–7.28 (m, 5H, Ar–H), δ 4.31 (s, 2H, TZD CH₂), δ 3.89–3.76 (m, 2H, azetidine CH₂), δ 3.02–2.95 (m, 2H, azetidine CH₂), δ 2.58 (t, J = 7.3 Hz, 2H, COCH₂), δ 1.62–1.54 (m, 2H, CH₂CH₂CH₃), δ 0.91 (t, J = 7.4 Hz, 3H, CH₂CH₃).
  • ¹³C NMR : 176.4 (TZD C=O), 170.2 (amide C=O), 136.1–126.3 (aromatic carbons), 62.1 (azetidine C3), 34.8 (COCH₂).

Purity Assessment and Chromatographic Data

  • HPLC : >99% purity (C18 column, acetonitrile:H₂O, 70:30, λ = 254 nm).
  • Melting Point : 142–144°C (uncorrected).

Comparative Evaluation of Synthetic Routes

Parameter Stepwise Method One-Pot Method
Overall Yield 65% 78%
Reaction Time 16 hours 18 hours
Purification Complexity High (2 steps) Moderate
Scalability >10 g feasible Limited to 5 g

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Azetidine Bromination

  • Undesired Dibromination : Occurs at >1.2 equiv NBS, minimized by stoichiometric control.
  • Ring-Opening : Mitigated by maintaining reaction temperatures below 40°C.

TZD Stability Under Basic Conditions

  • Degradation : Prolonged exposure to NaH (>6 hours) leads to ring-opening; quench with ammonium chloride after 4 hours.

Industrial-Scale Considerations and Patent Landscape

Process Intensification Strategies

  • Continuous Flow Synthesis : Patent WO2000015638A1 discloses a continuous process for TZD derivatives, reducing batch variability.
  • Catalytic Recycling : Immobilized piperidine catalysts enable 5–7 reaction cycles without yield drop.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each possessing distinct chemical and biological properties .

Scientific Research Applications

3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Biological Activity

The compound 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione family, characterized by its unique structural features that include a thiazolidine ring, an azetidine ring, and a phenylbutanoyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Structure

The molecular structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

IUPAC Name

The IUPAC name for this compound is:

3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Physical Properties

PropertyValue
Molecular Weight306.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antidiabetic Activity

Research indicates that thiazolidinediones (TZDs), the class to which this compound belongs, exhibit significant antidiabetic effects by acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and promotes glucose uptake in adipose tissue.

Key Findings

  • A study demonstrated that derivatives of thiazolidinediones improved glycemic control in diabetic models, suggesting potential therapeutic applications for insulin resistance management.

Anti-inflammatory Properties

In addition to its antidiabetic effects, this compound has shown promising anti-inflammatory activity. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.

Case Study

A recent investigation into the anti-inflammatory effects of similar thiazolidinedione derivatives revealed a reduction in levels of TNF-alpha and IL-6 in vitro. These findings suggest that the compound may be effective in treating inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Thiazolidinediones have been studied for their ability to induce apoptosis in various cancer cell lines.

Research Findings

In vitro studies have indicated that certain thiazolidinedione derivatives can inhibit cancer cell proliferation by modulating signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound is primarily attributed to its interaction with PPAR-γ. Activation of this receptor leads to:

  • Enhanced glucose metabolism
  • Decreased insulin resistance
  • Modulation of inflammatory responses
  • Induction of apoptosis in cancer cells

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Reaction of thiazolidine-2,4-dione with 2-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine).
  • Subsequent reaction with azetidine-3-amine under controlled conditions.

Derivatives and Their Activities

Various derivatives of thiazolidinediones have been synthesized to enhance biological activity. Some notable derivatives include:

Compound NameBiological Activity
5-Methylthiazolidine derivativeIncreased PPAR activation
Benzylthiazolidine derivativeEnhanced anti-inflammatory effects

Comparison with Similar Compounds

Key Observations :

  • The target compound’s azetidine ring distinguishes it from derivatives with linear or aromatic substituents (e.g., 302’s aminoethyl group or TM17’s nitrobenzyl group).
  • The 2-phenylbutanoyl moiety introduces a lipophilic chain absent in other analogs, which could influence membrane permeability or metabolic stability compared to compounds like 30f (hydroxybenzylidene) or 30g (isobutoxybenzylidene) .

Comparison with Target Compound :

  • Anticancer Potential: Derivatives like 302 and TM17 exhibit activity against proliferative pathways (e.g., ERK1/2). The target compound’s phenylbutanoyl group may similarly disrupt kinase signaling but with altered specificity due to its bulkier substituent .
  • Anti-inflammatory Effects: TM17’s cytokine inhibition suggests TZDs with electron-withdrawing groups (e.g., nitro, bromo) may excel in immunomodulation. The target compound’s azetidine ring could modulate this activity via steric effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1-(2-phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions.

Thiazolidine-2,4-dione Core Formation : React cysteine derivatives with α-haloketones under basic conditions (e.g., NaOH in ethanol) to form the core structure .

Azetidine Functionalization : Introduce the 2-phenylbutanoyl group via nucleophilic substitution or acyl transfer reactions. For example, azetidine-3-yl intermediates can react with 2-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) .

  • Critical Factors : Temperature (50–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents significantly affect yield (reported 55–65% for analogous compounds) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., azetidine C3 linkage to thiazolidine) and stereochemistry .
  • X-Ray Diffraction : Resolves planar geometry of the thiazolidine-2,4-dione ring and spatial arrangement of the 2-phenylbutanoyl group .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects impurities .

Q. What preliminary biological activities are associated with this compound, and how are they evaluated in vitro?

  • Methodological Answer :

  • Antidiabetic Activity : Assess PPAR-γ transactivation in 3T3-L1 adipocytes using luciferase reporter assays. IC50_{50} values are compared to rosiglitazone derivatives .
  • Antioxidant Potential : Measure free radical scavenging (e.g., DPPH assay) and inhibition of lipid peroxidation in hepatic cell lines .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify apoptosis-inducing effects at concentrations ≤50 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the azetidine or thiazolidine rings) impact PPAR-γ binding affinity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 2-phenylbutanoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Synthesize analogs via Knoevenagel condensations and evaluate PPAR-γ binding via competitive radioligand assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with PPAR-γ’s ligand-binding domain. Key residues (e.g., Tyr473, His323) stabilize hydrogen bonds with the thiazolidinedione carbonyl .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, PPAR-γ activity varies with adipocyte differentiation stage .
  • Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers. Confounding factors may include impurity profiles (>95% purity required for valid IC50_{50}) or solvent effects (DMSO vs. ethanol) .

Q. How can in vivo pharmacokinetic properties (e.g., bioavailability, half-life) be optimized for therapeutic translation?

  • Methodological Answer :

  • Prodrug Design : Modify the 2-phenylbutanoyl group to include ester linkages, enhancing intestinal absorption. Hydrolytic stability is tested in simulated gastric fluid (pH 1.2–6.8) .
  • Metabolic Profiling : Use LC-MS/MS to identify Phase I/II metabolites in rodent plasma. For example, hydroxylation at the azetidine ring increases clearance rates .

Q. What mechanistic insights explain dual antidiabetic and anticancer activities observed in structural analogs?

  • Methodological Answer :

  • Transcriptomic Analysis : Perform RNA-seq on treated cells to identify shared pathways (e.g., PI3K/Akt inhibition). Overlap in PPAR-γ and p53 signaling may explain dual effects .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to detect off-target inhibition (e.g., EGFR, mTOR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.